Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate
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Description
Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carbamates are generally known to interact with enzymes such as acetylcholinesterase .
Mode of Action
Carbamates, in general, are known to inhibit the action of enzymes by forming a covalent bond with a serine residue in the active site of the enzyme .
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, which can lead to an accumulation of acetylcholine in the synaptic cleft and prolonged activation of cholinergic receptors .
Pharmacokinetics
Carbamates are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . .
Properties
IUPAC Name |
tert-butyl N-[1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)12-16(22)13-4-6-14(19)7-5-13/h4-7,15-16,22H,8-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXOFMNJBJTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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